2-Tert-butylpyridine-3-carboxylic acid
Overview
Description
2-Tert-butylpyridine-3-carboxylic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of pyridine, featuring a tert-butyl group at the second position and a carboxylic acid group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butylpyridine-3-carboxylic acid typically involves the alkylation of pyridine derivatives. One common method is the Friedel-Crafts alkylation, where pyridine is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation to introduce the carboxylic acid group at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
2-Tert-butylpyridine-3-carboxylic acid finds applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Tert-butylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
2-Tert-butylpyridine: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
3-Carboxypyridine: Lacks the tert-butyl group, affecting its steric properties and reactivity.
2-Methylpyridine-3-carboxylic acid: Features a methyl group instead of a tert-butyl group, resulting in different steric and electronic effects.
Uniqueness: 2-Tert-butylpyridine-3-carboxylic acid is unique due to the combination of the bulky tert-butyl group and the reactive carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable in various applications.
Biological Activity
2-Tert-butylpyridine-3-carboxylic acid is a pyridine derivative characterized by a tert-butyl group at the second position and a carboxylic acid functional group at the third position of the pyridine ring. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.
Structural Characteristics
The structural formula of this compound can be represented as follows:
The presence of the tert-butyl group enhances the lipophilicity of the molecule, which can influence its biological interactions and pharmacokinetic properties. The carboxylic acid group is crucial for forming hydrogen bonds with biological targets, potentially modulating various biochemical pathways.
The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets. The carboxylic acid group facilitates hydrogen bonding, while the steric hindrance provided by the tert-butyl group affects binding affinity and selectivity. These interactions can lead to modulation of enzyme activity, receptor binding, and other cellular processes.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, studies have shown that related pyridine carboxamide derivatives demonstrate significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
In a comparative analysis, various derivatives were tested against both Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the pyridine structure can enhance antibacterial efficacy. For example, certain derivatives exhibited IC50 values lower than established antibiotics like penicillin and kanamycin .
Cytotoxicity and Antioxidant Activity
Recent studies have explored the cytotoxic effects of this compound and its derivatives against cancer cell lines. The incorporation of carboxylic acid functionalities has been shown to improve cytotoxic selectivity towards cancer cells while minimizing effects on normal cells. For example, ruthenium complexes derived from similar structures exhibited significant cytotoxicity against various human cancer cell lines, indicating that structural modifications can lead to enhanced therapeutic profiles .
Case Studies
- Anti-tubercular Activity : A study identified a related pyridine carboxamide derivative as a promising candidate against M. tuberculosis. This compound was found to inhibit bacterial growth in vitro and demonstrated bactericidal activity in macrophage models .
- Cytotoxicity in Cancer Models : Another investigation revealed that ruthenium complexes incorporating carboxylic acid groups displayed substantial cytotoxic specificity towards cancer cells such as HeLa and MCF7. The study highlighted the importance of structural modifications in enhancing biological activity .
Data Table: Biological Activities of this compound Derivatives
Compound Name | Biological Activity | IC50 (µg/mL) | Target Pathogen/Cell Type |
---|---|---|---|
This compound | Antimicrobial | TBD | M. tuberculosis |
Pyridine Carboxamide Derivative | Anti-tubercular | TBD | M. tuberculosis |
Ruthenium Complex with Carboxylic Acid | Cytotoxicity | TBD | HeLa, MCF7 (cancer cells) |
Properties
IUPAC Name |
2-tert-butylpyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)8-7(9(12)13)5-4-6-11-8/h4-6H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGNUWMSRCWLEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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